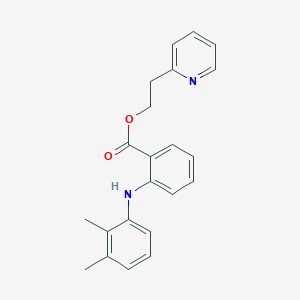![molecular formula C20H32N2O3 B14337146 Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester CAS No. 108735-80-4](/img/no-structure.png)
Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamic acid ester functional group, a hexyloxy-substituted phenyl ring, and a piperidinyl ethyl ester moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester typically involves the reaction of [4-(hexyloxy)phenyl] isocyanate with 2-(1-piperidinyl)ethanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The starting materials are fed into the reactor in a controlled manner, and the reaction is monitored using analytical techniques such as gas chromatography or high-performance liquid chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamate derivatives, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors. The molecular pathways involved in its action depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, phenyl ester
- Carbamic acid, (4-chlorophenyl)-, ethyl ester
- Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester
Uniqueness
Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester is unique due to the presence of the hexyloxy-substituted phenyl ring and the piperidinyl ethyl ester moiety. These structural features confer specific chemical and biological properties that distinguish it from other carbamate compounds.
Propiedades
| 108735-80-4 | |
Fórmula molecular |
C20H32N2O3 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
2-piperidin-1-ylethyl N-(4-hexoxyphenyl)carbamate |
InChI |
InChI=1S/C20H32N2O3/c1-2-3-4-8-16-24-19-11-9-18(10-12-19)21-20(23)25-17-15-22-13-6-5-7-14-22/h9-12H,2-8,13-17H2,1H3,(H,21,23) |
Clave InChI |
FQXHIXFCAAQJJW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)NC(=O)OCCN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Bis(phenylselanyl)methyl]cyclohexan-1-one](/img/structure/B14337079.png)



![5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine](/img/structure/B14337132.png)
